O-Benzyl-L-leucine toluene-p-sulphonate
Overview
Description
“O-Benzyl-L-leucine toluene-p-sulphonate” is an organic compound that is a derivative of leucine . It is used as a reagent in biochemical and physiological research studies.
Synthesis Analysis
The synthesis of “this compound” involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of selected mono- and di-carboxylic amino acids . This method eliminates the need for azeotropic distillation, which is required in the Fischer-Speier esterification reaction .Molecular Structure Analysis
The molecular weight of “this compound” is 393.50 g/mol . Its chemical formula is C13H19NO2 · C7H8O3S .Scientific Research Applications
Influence on Redox Behavior of Polyaniline
The influence of aromatic sulphonate anions, including toluene-p-sulphonate, on the redox behavior of polyaniline (PANI) has been studied. Different aromatic sulphonate anions, such as toluene-p-sulphonate, affect the redox behavior of PANI in varying ways. This study contributes to the understanding of the interaction between sulphonate anions and conductive polymers like PANI, which is crucial for applications in electronics and material science (Tawde, Mukesh, & Yakhmi, 2001).
Polymer Synthesis and Characterization
Polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid (p-TSA) have been synthesized using a novel polymerization process. This research is significant for the development of new polymers with potential applications in various fields, including materials science and engineering (Kulkarni & Viswanath, 2004).
Solvolytic Reactions in Chemistry
Benzyl azoxytoluene-p-sulphonate undergoes interesting solvolytic reactions, highlighting the chemical behavior of sulphonate compounds in different environments. This research provides insights into the reactivity and stability of such compounds, which is valuable in synthetic chemistry and pharmaceutical research (Maskill, 1986).
Degradation by Microorganisms
Research on the metabolism of arylsulphonates, including toluene-p-sulphonate, by microorganisms, has been conducted. This work is relevant for understanding the environmental degradation of such compounds and has implications in bioremediation and environmental sciences (Cain & Farr, 1968).
Novel Synthesis Methods
Studies have explored new synthesis methods involving toluene-p-sulphonate, contributing to the development of novel synthetic routes in organic chemistry. This research is essential for the synthesis of new compounds and materials (Aslani-Shotorbani et al., 1981).
Electrochemical Properties
The electrochemical properties of polyaniline, poly(o-toluidine), and their copolymer in organic sulphonic acids have been investigated, highlighting the significance of toluene-p-sulphonate in modifying the electrochemical behavior of these polymers. This is important for applications in electronics and sensor technology (Borole et al., 2004).
Antibacterial Applications
A study on the synthesis of novel α-aminophosphonates using p-toluene sulphonic acid (p-TSA) as a catalyst, and their antibacterial activity, shows the potential of such compounds in medicinal chemistry and pharmaceutical research (Sonar et al., 2009).
Biochemical Analysis
Biochemical Properties
L-Leucine benzyl ester p-toluenesulfonate salt plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a protecting group for the amino acid leucine, facilitating the formation of peptide bonds without unwanted side reactions. This compound interacts with enzymes such as peptidases and proteases, which recognize and cleave peptide bonds. Additionally, it can interact with transport proteins like the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of leucine and its derivatives into cells . These interactions are crucial for the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
L-Leucine benzyl ester p-toluenesulfonate salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is essential for cell growth and metabolism . This activation leads to the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K), promoting protein synthesis and cell proliferation. Additionally, the compound can modulate glucose uptake and lipid metabolism in muscle cells, enhancing bioenergetic homeostasis and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of L-Leucine benzyl ester p-toluenesulfonate salt involves its interaction with specific biomolecules and enzymes. The compound binds to LAT1, facilitating its uptake into cells . Once inside the cell, it activates mTORC1 by binding to leucine-sensing proteins, leading to the phosphorylation of p70S6K and other downstream targets . This activation promotes protein synthesis and cell growth. Additionally, the compound can inhibit proteolytic enzymes, preventing the degradation of newly synthesized proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine benzyl ester p-toluenesulfonate salt can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that the compound maintains its activity in vitro and in vivo, with consistent effects on cellular function and metabolism . The stability and efficacy of the compound may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of L-Leucine benzyl ester p-toluenesulfonate salt vary with different dosages in animal models. At lower doses, the compound promotes protein synthesis and enhances muscle growth without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as oxidative stress and metabolic imbalances . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
L-Leucine benzyl ester p-toluenesulfonate salt is involved in several metabolic pathways, including protein synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and release free amino acids . Additionally, it can modulate the activity of enzymes involved in glucose and lipid metabolism, promoting bioenergetic homeostasis and reducing oxidative stress . These interactions are crucial for maintaining cellular function and metabolic balance.
Transport and Distribution
The transport and distribution of L-Leucine benzyl ester p-toluenesulfonate salt within cells and tissues are mediated by specific transporters and binding proteins. LAT1 plays a key role in the uptake of the compound into cells, where it can exert its biochemical effects . Once inside the cell, the compound may interact with intracellular transport proteins, facilitating its distribution to various cellular compartments and organelles . These interactions are essential for the compound’s localization and activity within the cell.
Subcellular Localization
L-Leucine benzyl ester p-toluenesulfonate salt is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to the cytoplasm, where it interacts with enzymes and signaling proteins involved in protein synthesis and metabolism . Additionally, it may be targeted to other organelles such as the mitochondria, where it can modulate bioenergetic processes and reduce oxidative stress . These localization patterns are crucial for the compound’s activity and function within the cell.
Properties
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169658 | |
Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-77-8 | |
Record name | L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-leucine toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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